Deacetylmoxisylyte

Description

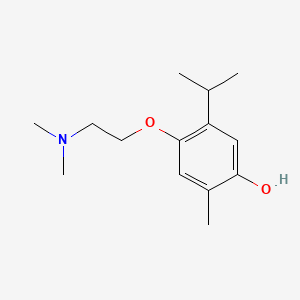

Structure

2D Structure

3D Structure

Properties

CAS No. |

35231-36-8 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol |

InChI |

InChI=1S/C14H23NO2/c1-10(2)12-9-13(16)11(3)8-14(12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3 |

InChI Key |

HJGRPZCEBPNMDU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C |

Appearance |

Solid powder |

Other CAS No. |

35231-36-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

16809-53-3 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

deacetylmoxisylyte deacetylmoxisylyte hydrochloride |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Deacetylmoxisylyte

Mechanism of Action Studies

Mechanism of action studies aim to elucidate the specific molecular targets and pathways through which a compound exerts its effects. haldatx.comnih.gov For deacetylmoxisylyte, research has focused on its interaction with adrenoceptors, particularly alpha-adrenoceptors. capes.gov.brnih.gov

Alpha-Adrenoceptor Antagonism

This compound, like its parent compound moxisylyte (B1676771), functions as an alpha-adrenergic blocking agent. mims.comcapes.gov.br Alpha-blockers are a class of drugs that antagonize the effects of adrenergic agonists by binding to alpha-adrenoceptors. wikipedia.orgcvpharmacology.comdrugbank.com These receptors are found on various tissues, including the smooth muscle of blood vessels, where their activation typically leads to vasoconstriction. cvpharmacology.compatsnap.com By blocking alpha-adrenoceptors, this compound can cause vasodilation, increasing blood flow. patsnap.comontosight.ai

Studies in pithed rats have investigated the selectivity of this compound for alpha 1- and alpha 2-adrenoceptors. nih.gov These studies measured alpha 2-adrenoceptor blockade by assessing the antagonism of the inhibitory effect of clonidine (B47849) on tachycardia induced by electrical stimulation of cardiac accelerator nerves and the pressor response to B-HT 933. nih.gov Alpha 1-adrenoceptor blockade was evaluated by inhibiting the pressor response to (-)-phenylephrine and to stimulation of the sympathetic outflow from the spinal cord. nih.gov The results indicated that this compound, along with moxisylyte and its other metabolite, demethylthis compound, were preferential alpha 1-adrenoceptor antagonists in vivo. nih.gov They were significantly more effective against (-)-phenylephrine than B-HT 933. nih.gov

Receptor Binding and Selectivity Investigations

Receptor binding studies are essential for determining the affinity and selectivity of a compound for specific receptors. revvity.combsmi.uz These investigations help to understand which receptors a drug is most likely to interact with at a molecular level. revvity.com Selectivity refers to how specifically a ligand binds to one receptor compared to others, especially similar receptors. revvity.combsmi.uz

While specific detailed data tables for this compound's receptor binding profile were not extensively available in the search results, the studies on alpha-adrenoceptor antagonism in pithed rats provide insight into its functional selectivity for alpha 1-adrenoceptors over alpha 2-adrenoceptors. nih.gov Receptor binding assays, such as saturation and competition experiments using radiolabeled ligands, are standard methods for quantifying binding affinity (Kd) and selectivity (IC50, Ki). revvity.comnih.gov

Cellular Signaling Pathway Modulation

Ligand binding to cell surface receptors can trigger intracellular signaling pathways, leading to changes in cellular behavior. nih.govkhanacademy.orgkhanacademy.org These pathways involve a cascade of molecular events, often including the activation of enzymes like protein kinases. nih.govyoutube.com Understanding how this compound modulates these pathways provides further insight into its mechanism of action beyond simple receptor binding.

Given its action as an alpha-adrenoceptor antagonist, this compound would likely influence signaling pathways downstream of these receptors. Alpha 1-adrenoceptors are typically coupled to Gq-proteins, which activate the IP3 signal transduction pathway, leading to smooth muscle contraction. cvpharmacology.com Alpha 2-adrenoceptors can be linked to Gi-proteins, which decrease intracellular cAMP. cvpharmacology.com By blocking these receptors, this compound would modulate these respective signaling cascades. While direct studies detailing this compound's effects on specific intracellular signaling pathways were not prominently featured in the search results, its antagonistic activity at alpha-adrenoceptors implies an impact on these downstream events.

In Vitro Pharmacological Profiling

In vitro pharmacological profiling involves testing a compound's activity in isolated biological systems, such as cells, tissues, or enzymes. nih.goveurofinsdiscovery.com These studies provide valuable data on a compound's potency and efficacy at its molecular targets outside the complexity of a living organism. nih.govnih.gov

Receptor Agonist/Antagonist Activity Assays

In vitro assays are widely used to determine if a compound acts as an agonist (activating a receptor), antagonist (blocking a receptor), or has other modulatory effects. revvity.comresearchgate.netunc.edu These assays can measure receptor binding or functional responses. nih.govrevvity.com

Based on the in vivo findings, in vitro assays would be expected to confirm this compound's antagonist activity at alpha-adrenoceptors. nih.gov Functional assays, such as those measuring the contraction or relaxation of isolated smooth muscle tissues in response to agonists and in the presence of this compound, would provide data on its potency as an antagonist. nih.gov Receptor binding assays could quantify its affinity for different alpha-adrenoceptor subtypes. revvity.com

Functional Assays in Isolated Biological Systems

Functional assays in isolated biological systems, such as organ baths with tissue strips, allow for the assessment of a compound's effects on physiological responses mediated by its target receptors. nih.gov For a compound like this compound, which affects smooth muscle tone via alpha-adrenoceptor blockade, functional assays using isolated vascular tissues or tissues from the lower urinary tract (where alpha-adrenoceptors play a role) would be relevant. nih.govnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 28093 |

| Moxisylyte (Thymoxamine) | 4260 |

Interactive Data Tables

Based on the search results, detailed numerical data suitable for generating interactive data tables for this compound's preclinical pharmacological characterization (e.g., specific binding affinities (Ki/Kd), IC50 values from functional assays) were not consistently available in a structured format. The primary findings regarding its alpha-adrenoceptor antagonism and selectivity were descriptive or comparative in nature.

If specific quantitative data becomes available, it could be presented in interactive tables with columns for:

Receptor Subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C)

Assay Type (e.g., Binding, Functional)

Parameter (e.g., Ki, IC50)

Value (e.g., nM)

Tissue/Cell Line

Reference

For example, a hypothetical table based on the pithed rat study might look like this if quantitative data were provided:

| Parameter | Value (µmol/kg i.v.) | Against Agonist | System | Reference |

| Dose reducing pressor response | 2.5 x 10-6 to 10-5 | (-)-phenylephrine | Pithed rat | nih.gov |

| Dose effective against pressor response | 10-5 | B-HT 933 | Pithed rat | nih.gov |

| Effect on inhibitory effect of clonidine | No effect (up to 2 x 10-5) | Clonidine | Pithed rat | nih.gov |

However, without the precise numerical data from the source, generating a meaningful interactive table is not possible at this time.

Metabolic and Biochemical Pathways Research of Deacetylmoxisylyte

Metabolite Identification and Profiling

Metabolite identification and profiling are crucial steps in understanding how a compound is processed within the body. This involves identifying the various metabolic products (metabolites) that are formed when the parent compound undergoes biotransformation. Techniques such as high-performance liquid chromatography (HPLC) are utilized to determine the presence and levels of metabolites in biological fluids. capes.gov.brmedchemexpress.cn Metabolite profiling aims to provide a comprehensive picture of all metabolites formed, which can vary depending on factors such as the route of administration. capes.gov.brmedchemexpress.cn For instance, studies on moxisylyte (B1676771), the prodrug of deacetylmoxisylyte, have shown that the metabolic profile of this compound can differ based on whether moxisylyte is administered orally, intravenously, or by intracavernous injection. capes.gov.brmedchemexpress.cn

Metabolite identification studies are vital throughout the drug development process, from early discovery to clinical phases. evotec.com They help in assessing the suitability of animal models for toxicity studies by comparing their metabolite profiles to those in humans. evotec.comfda.gov Identifying metabolites, including both Phase I and Phase II products, is critical for understanding pharmacology, pharmacokinetics, and toxicology. evotec.com Advanced techniques like high-resolution mass spectrometry (HR-MS), including technologies such as Waters Vion IMS QTof or Waters Xevo® G2-S QTof, are employed to determine the accurate mass of metabolites, aiding in structural characterization. evotec.com

Enzymatic Biotransformation Pathways

Biotransformation, also known as drug metabolism, is the process by which chemical substances are altered within a biological system, primarily through enzymatic reactions. pharmacologycanada.orgnih.gov This process mainly occurs in the liver, although enzymes in extrahepatic tissues like the intestine, kidney, lung, and skin also contribute. nih.gov Biotransformation reactions are broadly categorized into Phase I, Phase II, and sometimes Phase III. pharmacologycanada.orgnih.gov

This compound, as an active metabolite of moxisylyte, undergoes further elimination through specific enzymatic pathways. These pathways involve N-demethylation, sulphoconjugation, and glucuroconjugation. capes.gov.brmedchemexpress.cn N-demethylation is a common Phase I reaction, often catalyzed by cytochrome P450 enzymes, which introduces or exposes polar functional groups. nih.govopenaccessjournals.com Sulphoconjugation and glucuroconjugation are Phase II reactions where endogenous hydrophilic groups are added to the molecule or its Phase I metabolites, increasing water solubility and facilitating excretion. pharmacologycanada.orgnih.govopenaccessjournals.com The N-demethylated metabolite of this compound is reported to undergo sulphoconjugation exclusively. capes.gov.brmedchemexpress.cn

The primary route of excretion for these metabolites is urine. capes.gov.brmedchemexpress.cn The specific enzymes involved in the N-demethylation, sulphoconjugation, and glucuroconjugation of this compound would belong to superfamilies such as cytochrome P450s (for N-demethylation), sulfotransferases (SULTs) for sulphoconjugation, and UDP-Glucuronosyltransferases (UGTs) for glucuroconjugation. nih.govopenaccessjournals.com

Interaction with Endogenous Biochemical Pathways

The interaction of this compound with endogenous biochemical pathways is linked to its pharmacological activity as a noradrenaline antagonist, particularly its preferential action on post-synaptic alpha-1 adrenoceptors. capes.gov.brmedchemexpress.cn Adrenoceptors are part of the endogenous signaling systems that regulate various physiological processes. bsmi.uz By interacting with alpha-1 adrenoceptors, this compound can modulate pathways downstream of these receptors. capes.gov.brmedchemexpress.cn

Endogenous biochemical pathways involved in processes such as vascular tone and smooth muscle function can be influenced by compounds that interact with adrenoceptors. capes.gov.brmedchemexpress.cnsci-hub.se While the provided information specifically highlights the adrenoceptor antagonism, a comprehensive understanding of its full interaction profile with other endogenous pathways would require further detailed biochemical studies. Research in this area often involves investigating the effects of the compound on various signaling cascades and cellular processes regulated by the targeted receptors.

Understanding these interactions is crucial as xenobiotics, including drug metabolites, can potentially disrupt endogenous metabolic networks and pathways. nih.govnih.gov

Structure Activity Relationship Sar Studies of Deacetylmoxisylyte Analogs

Design and Synthesis of Derivatives for SAR Exploration

The design of deacetylmoxisylyte analogs for SAR studies typically involves a series of strategic modifications to its core structure, which consists of a thymol (B1683141) moiety linked to a N,N-dimethylethoxyamine side chain. The primary goals of these modifications are to probe the importance of different structural features for receptor affinity and antagonist activity. Common strategies include altering the substituents on the aromatic ring, modifying the ether linkage, and varying the substitution pattern on the terminal amino group.

One key approach in the design of novel derivatives is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the target pharmacological activity or optimizing pharmacokinetic properties. For this compound, this could involve replacing the isopropyl or methyl groups on the thymol ring with other alkyl or halogen groups to investigate the impact of steric bulk and electronics on receptor binding.

The synthesis of these analogs generally follows established organic chemistry principles. For modifications to the thymol ring, commercially available substituted phenols can serve as starting materials. The ethoxyamine side chain is typically introduced via a Williamson ether synthesis, reacting the phenolic starting material with a suitable N,N-dialkyl-2-chloroethylamine derivative.

Table 1: Representative Strategies for the Design of this compound Analogs

| Modification Strategy | Rationale | Potential Synthetic Approach |

| Alkyl Group Modification on Thymol Ring | To probe the steric and electronic requirements of the binding pocket. | Williamson ether synthesis using substituted thymol analogs. |

| Bioisosteric Replacement of Phenolic Ether | To investigate the importance of the ether linkage for activity and metabolic stability. | Synthesis of analogs with thioether or amide linkages. |

| N-Substitution on the Amino Group | To explore the role of the amino group in receptor interaction and to modulate lipophilicity. | Reductive amination or N-alkylation of the corresponding primary or secondary amine precursor. |

| Introduction of Chiral Centers | To investigate stereochemical preferences in receptor binding. | Asymmetric synthesis or resolution of racemic mixtures. |

While specific examples of extensive SAR studies on a broad series of this compound analogs are not widely documented in publicly available literature, the principles of medicinal chemistry suggest that these approaches would be fundamental to exploring its pharmacological properties.

Molecular Determinants of Receptor Interaction

The interaction of this compound with the α1-adrenoceptor is a complex process governed by a variety of non-covalent interactions. While a crystal structure of this compound bound to an α1-adrenoceptor subtype is not available, insights can be gleaned from molecular modeling studies and the known binding pockets of adrenergic receptors.

The binding of antagonists to α1-adrenoceptors is thought to occur within a transmembrane domain, with key interactions involving specific amino acid residues. For this compound, the following interactions are likely to be important:

Ionic Interaction: The protonated tertiary amine of the N,N-dimethylethoxyamine side chain is expected to form a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. This interaction is a common feature for many aminergic G-protein coupled receptor (GPCR) ligands.

Hydrogen Bonding: The ether oxygen atom in the side chain may act as a hydrogen bond acceptor, interacting with polar amino acid residues within the binding pocket.

Molecular modeling and docking simulations are valuable tools for generating hypotheses about the binding mode of this compound and its analogs. These computational methods can predict the preferred conformation of the ligand within the receptor's binding site and identify potential key interactions. Such studies can guide the design of new analogs with modified substituents to probe these interactions and potentially enhance affinity and selectivity for specific α1-adrenoceptor subtypes (α1A, α1B, and α1D). The dynamic nature of the receptor suggests that an "induced fit" model, where both the ligand and receptor undergo conformational changes upon binding, is likely at play, further emphasizing the importance of dynamic simulations in understanding these interactions. nih.gov

Influence of Structural Modifications on Pharmacological Activity

The pharmacological activity of this compound analogs is highly dependent on their structural features. Based on general SAR principles for α-adrenergic antagonists, several predictions can be made about the impact of specific modifications.

Modifications of the N,N-Dimethylethoxyamine Side Chain:

The Amino Group: The basicity of the terminal amine is critical for the ionic interaction with the receptor. Altering the substitution pattern on the nitrogen atom can have a profound effect on activity. For instance, increasing the size of the N-alkyl substituents may lead to a decrease in potency due to steric hindrance within the binding pocket. Conversion of the tertiary amine to a secondary or primary amine would also be expected to alter the pKa and binding characteristics.

The Ethoxy Linker: The length and flexibility of the linker between the thymol ring and the amino group are important for correctly positioning the key interacting moieties. Shortening or lengthening this chain could disrupt the optimal alignment of the pharmacophore and reduce activity.

Modifications of the Thymol Moiety:

Alkyl Substituents: The size and position of the isopropyl and methyl groups on the aromatic ring are likely to be important for selectivity among α1-adrenoceptor subtypes. The binding pockets of the different subtypes are known to have subtle differences in their topography, and thus, altering the steric bulk of these substituents could favor binding to one subtype over others.

Phenolic Hydroxyl Group: In this compound, the hydroxyl group of the parent thymol is replaced by the ethoxyamine side chain. Re-introduction of a hydroxyl group or the introduction of other polar substituents on the aromatic ring would be expected to significantly alter the electronic properties and hydrogen bonding potential of the molecule, thereby affecting its pharmacological profile.

Table 2: Predicted Effects of Structural Modifications on the α1-Adrenergic Antagonist Activity of this compound

| Structural Modification | Predicted Effect on Activity | Rationale |

| Increase in size of N-alkyl groups | Decrease | Steric hindrance in the binding pocket. |

| Removal of one or both N-methyl groups | Altered potency and selectivity | Changes in basicity and steric interactions. |

| Alteration of the ethoxy chain length | Decrease | Suboptimal positioning of the amine and thymol moieties. |

| Replacement of isopropyl group with smaller alkyls | Potential decrease in potency | Reduced hydrophobic interactions. |

| Replacement of isopropyl group with bulkier alkyls | Potential decrease in potency or altered selectivity | Steric clashes or exploitation of subtype-specific pockets. |

| Introduction of polar groups on the thymol ring | Unpredictable; likely altered | Changes in electronic properties and potential for new hydrogen bonds. |

In vivo studies have shown that both moxisylyte (B1676771) and this compound are preferential α1-adrenoceptor antagonists, being more effective against the α1-agonist phenylephrine (B352888) than the α2-agonist B-HT 933. nih.gov This indicates that the core thymoxyethylamine scaffold is well-suited for α1-adrenoceptor antagonism. Further SAR studies involving the synthesis and pharmacological evaluation of a diverse range of analogs would be necessary to fully elucidate the molecular requirements for potent and selective α1-adrenoceptor blockade and to potentially identify compounds with improved therapeutic profiles.

Synthetic Methodologies for Deacetylmoxisylyte

Chemical Synthesis Routes and Strategies

The synthesis of Deacetylmoxisylyte from thymol (B1683141) can be achieved through a multi-step process. One plausible and commonly referenced pathway involves the initial formation of a thymol derivative that is subsequently etherified. A well-established method for forming such ether linkages is the Williamson ether synthesis.

A likely synthetic route, based on the known synthesis of Thymoxamine hydrochloride from thymol in four steps, would proceed as follows:

Nitrosation of Thymol: The synthesis likely commences with the nitrosation of thymol. This electrophilic aromatic substitution reaction introduces a nitroso group (-NO) onto the phenolic ring of thymol. This is typically achieved by treating thymol with nitrous acid (HNO₂), which can be generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).

Reduction of the Nitroso Group: The nitroso-thymol intermediate is then reduced to form an aminothymol derivative. This reduction can be carried out using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of a strong acid or through catalytic hydrogenation.

Williamson Ether Synthesis: The aminothymol derivative, which now contains a free hydroxyl group, undergoes a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with a suitable alkylating agent, typically 2-(dimethylamino)ethyl chloride or a similar compound, via an Sₙ2 reaction to form the ether linkage. This step yields the target molecule, this compound.

An alternative and more direct approach involves the direct Williamson ether synthesis on thymol itself. In this strategy, thymol is first treated with a base to form the thymoxide anion, which then reacts with 2-(dimethylamino)ethyl chloride. This would be followed by subsequent functional group manipulations to arrive at the final this compound structure.

Another viable synthetic strategy is the deacetylation of Moxisylyte (B1676771). If Moxisylyte is readily available, this compound can be prepared by hydrolyzing the ester bond. This can be achieved under acidic or basic conditions. For instance, treatment with a catalytic amount of acetyl chloride in methanol (B129727) can facilitate a mild and chemoselective deacetylation.

The following table summarizes the key reactants and intermediates in a plausible synthetic pathway starting from thymol.

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | Thymol | Sodium Nitrite, Hydrochloric Acid | Nitroso-thymol | Electrophilic Aromatic Substitution (Nitrosation) |

| 2 | Nitroso-thymol | Tin(II) Chloride, Hydrochloric Acid | Amino-thymol | Reduction |

| 3 | Amino-thymol | Sodium Hydroxide, 2-(dimethylamino)ethyl chloride | This compound | Williamson Ether Synthesis |

This table presents a plausible synthetic route based on established chemical principles.

Optimization of Synthetic Pathways for Research Scale

For research-scale synthesis, where purity and efficient access to the compound are paramount, several aspects of the synthetic pathways for this compound can be optimized.

Optimization of the Williamson Ether Synthesis:

The Williamson ether synthesis is a critical step and its efficiency can be significantly improved. Key areas for optimization include:

Base Selection: The choice of base for deprotonating the phenol (B47542) is crucial. While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can be hazardous to handle on a small scale. Milder bases like potassium carbonate or cesium carbonate are often preferred for their ease of handling and can be effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Solvent System: The solvent plays a vital role in the Sₙ2 reaction. Polar aprotic solvents are generally favored as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.

Phase-Transfer Catalysis: To enhance the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) can be employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, can facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent is present. This can lead to milder reaction conditions and shorter reaction times.

Solvent-Free Conditions: For a more environmentally friendly and efficient approach, solvent-free Williamson synthesis has been explored for phenols. This method often involves grinding the reactants with a solid base, which can lead to rapid and high-yielding reactions at low temperatures.

Optimization of Acetylation/Deacetylation Steps:

If the synthesis proceeds via the acetylation of this compound to Moxisylyte, or the deacetylation of Moxisylyte, these steps can also be optimized for research purposes.

Acetylation: The acetylation of the hydroxyl group of this compound can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. For small-scale synthesis, acetic anhydride is often preferred as it is less volatile and corrosive than acetyl chloride. The reaction can be catalyzed by a small amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Catalyst- and solvent-free acetylation methods at moderate temperatures have also been developed, offering a greener alternative.

Deacetylation: For the deacetylation of Moxisylyte to obtain this compound, mild and selective methods are desirable to avoid unwanted side reactions. The use of a catalytic amount of acetyl chloride in methanol provides an efficient method for deacetylation under mild acidic conditions through transesterification.

Purification Strategies:

At the research scale, efficient purification is critical to obtain high-purity this compound for biological and analytical studies. Column chromatography on silica (B1680970) gel is a standard and effective method for purifying the final product and intermediates. The choice of eluent system can be optimized to achieve good separation from starting materials and byproducts. Crystallization can also be a powerful purification technique if a suitable solvent system is identified.

The following table outlines potential optimization strategies for the key reactions in the synthesis of this compound.

| Reaction | Parameter to Optimize | Optimization Strategy | Benefit |

| Williamson Ether Synthesis | Base and Solvent | Use of milder bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, Acetonitrile). | Improved safety and handling, enhanced reactivity. |

| Williamson Ether Synthesis | Reaction Conditions | Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide). | Increased reaction rate, milder conditions, higher yield. |

| Williamson Ether Synthesis | Environmental Impact | Explore solvent-free reaction conditions. | Reduced waste, potentially faster reaction. |

| Acetylation | Reagents | Use of acetic anhydride over acetyl chloride. | Easier handling, less corrosive. |

| Deacetylation | Reaction Conditions | Catalytic acetyl chloride in methanol. | Mild conditions, high chemoselectivity. |

| Purification | Method | Optimization of column chromatography eluent or crystallization solvent. | High purity of the final compound. |

This table provides examples of optimization strategies that can be applied to the synthesis of this compound for research purposes.

Analytical Methodologies in Deacetylmoxisylyte Research

Chromatographic Separation Techniques

Chromatography plays a vital role in isolating Deacetylmoxisylyte from complex samples, such as biological fluids or reaction mixtures, before detection and analysis. High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of Moxisylyte (B1676771) metabolites, including this compound, in biological fluids like plasma and urine. nih.govresearchgate.net

The separation is typically achieved by partitioning the analytes between a stationary phase and a mobile phase. For compounds like this compound, reversed-phase HPLC using C18 columns is a standard approach, based on the principle of hydrophobic interaction. researchgate.netthermofisher.com Prior to chromatographic separation, sample preparation steps are often necessary to extract and clean up the analyte from the matrix. For instance, extraction of this compound and its sulfate (B86663) derivatives from plasma and urine has involved the use of C18 cartridges. researchgate.net

Chromatographic methods are essential for separating this compound from its parent compound, other metabolites (such as glucuronide and sulfate conjugates), and endogenous matrix components that could interfere with detection or characterization. researchgate.netresearchgate.netthermofisher.com The choice of mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile) and gradient elution profiles are optimized to achieve adequate resolution of this compound from co-eluting substances.

While specific chromatographic parameters for this compound separation are often detailed within individual research studies, the general principles of reversed-phase HPLC with appropriate sample extraction techniques using materials like C18 are fundamental to its analysis. researchgate.netresearchgate.net

Mass Spectrometry Applications in Metabolite Analysis

Mass spectrometry (MS) is an indispensable tool in this compound research, particularly for its sensitive detection, identification, and quantification as a metabolite. Coupled with chromatography, typically liquid chromatography-mass spectrometry (LC-MS), it provides a powerful platform for analyzing complex biological samples. thermofisher.comprotocols.ionih.govyoutube.comthermofisher.comchromatographyonline.comyoutube.comgenedata.com

LC-MS/MS (tandem mass spectrometry) is frequently employed for metabolite analysis. nih.govyoutube.comchromatographyonline.com This technique involves the fragmentation of the parent ion (precursor ion) of this compound in the mass spectrometer, generating characteristic fragment ions. chromatographyonline.comyoutube.com The mass-to-charge ratios (m/z) of these fragments provide structural information that aids in confirming the identity of the compound. chromatographyonline.comkhanacademy.org

Accurate mass measurement of both the parent ion and fragment ions is crucial for confident metabolite identification, especially in untargeted metabolomics approaches where potential metabolites are initially annotated based on their exact mass and retention time. thermofisher.comprotocols.iogithub.io The comparison of experimental mass spectra and retention times to reference libraries or synthesized standards is a common practice for confirming the presence of this compound. thermofisher.comprotocols.iobiorxiv.org

Mass spectrometry is also used for the quantification of this compound in biological matrices. By monitoring specific ions (either the parent ion or characteristic fragment ions) using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the concentration of this compound can be determined with high sensitivity and specificity. chromatographyonline.com

Studies involving the metabolism of Moxisylyte highlight the use of MS-based methods to identify and analyze various metabolites, including conjugated forms of this compound such as glucuronides and sulfates. researchgate.netresearchgate.netnih.govdrugbank.com Enzymatic hydrolysis can be used in conjunction with MS to quantify conjugated metabolites by measuring the released this compound. researchgate.netresearchgate.net

Table 1 provides a simplified representation of how mass spectrometry data, specifically m/z values, are used for identifying a compound based on its molecular formula and potential adducts.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Common Adducts | Predicted m/z ([M+H]+) | Predicted m/z ([M+Na]+) |

| This compound | C₁₄H₂₃NO₂ | 237.17288 uni.lu | [M+H]+, [M+Na]+ | 238.18016 uni.lu | 260.16210 uni.lu |

Note: Predicted m/z values are based on computed properties.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the structural features and functional groups present in this compound, complementing the data obtained from chromatography and mass spectrometry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are utilized for structural elucidation and confirmation of organic compounds. nih.govnih.goviip.res.inimgroupofresearchers.comiip.res.inresearchgate.net

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for determining the complete structure of a molecule by providing detailed information about the arrangement of atoms and their connectivity. nih.goviip.res.inimgroupofresearchers.comiip.res.inresearchgate.net While specific NMR data for isolated this compound are not detailed in the provided search results, NMR is a standard method for confirming the structure of synthesized or isolated compounds in analytical chemistry. nih.goviip.res.iniip.res.in The coupling of LC with NMR (LC-NMR) is also a technique used for the structural analysis of components in complex mixtures without prior isolation. researchgate.netnih.gov

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. iip.res.inimgroupofresearchers.comiip.res.inresearchgate.net Characteristic absorption bands correspond to vibrations of different chemical bonds (e.g., O-H, C=O, C-H). This technique can be used to confirm the presence of key functional groups in this compound, such as the hydroxyl group and the aromatic ring.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. iip.res.inimgroupofresearchers.comiip.res.inresearchgate.net Compounds with chromophores, such as aromatic rings and other conjugated systems, exhibit absorption in the UV-Vis region. imgroupofresearchers.comgoogle.com this compound, possessing a phenol (B47542) moiety and an aromatic ring, is expected to have a characteristic UV-Vis spectrum, which can be used for its detection and potentially for quantitative analysis based on the Beer-Lambert Law. imgroupofresearchers.com UV detection is commonly coupled with HPLC for the analysis of compounds with UV activity. google.comgoogle.com

These spectroscopic techniques, often used in combination, provide comprehensive structural information essential for the unequivocal identification and characterization of this compound in research and analytical workflows.

Advanced Research Perspectives and Future Directions

Emerging Methodologies in Preclinical Pharmacology

The preclinical evaluation of Deacetylmoxisylyte can be significantly enhanced by moving beyond traditional models and embracing innovative platforms that offer higher physiological relevance and throughput. These emerging methodologies provide a more nuanced understanding of the compound's effects on human biology.

Organ-on-a-Chip and Advanced 2D/3D Cell Culture Models:

Human-relevant in vitro systems, such as organ-on-a-chip and 3D organoids, are revolutionizing preclinical pharmacology. For a cardiovascular-acting compound like this compound, these models offer unparalleled insights. Cardiac organoids, for instance, are three-dimensional structures derived from stem cells that self-assemble into micro-tissues mimicking the native heart's architecture and function. These models can be used to assess the direct effects of this compound on cardiomyocyte contractility, electrophysiology, and potential cardiotoxicity with greater accuracy than traditional 2D cell cultures.

Similarly, "vessel-on-a-chip" platforms, which are microfluidic devices lined with human endothelial cells, can be employed to study the vasodilatory effects of this compound in a dynamic environment that simulates blood flow. This allows for a more precise characterization of its impact on vascular smooth muscle relaxation and endothelial function.

High-Throughput and High-Content Screening:

High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for rapidly evaluating the pharmacological activity of compounds. HTS can be utilized to screen large compound libraries to identify molecules with similar or enhanced activity compared to this compound, potentially leading to the discovery of new therapeutic agents.

High-content screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. In the context of this compound, HCS could be used to assess its effects on cellular signaling pathways, receptor internalization, and cytoskeletal rearrangements in target cells, providing a detailed fingerprint of its cellular mechanism of action.

| Methodology | Application to this compound Research | Potential Insights |

|---|---|---|

| Cardiac Organoids | Assessment of chronotropic, inotropic, and arrhythmogenic potential. | Human-specific cardiac effects and safety profile. |

| Vessel-on-a-Chip | Evaluation of vasodilation and effects on endothelial barrier function under flow. | Dynamic response of blood vessels and potential vascular protective effects. |

| High-Throughput Screening (HTS) | Screening for novel compounds with similar α1-adrenergic antagonist activity. | Discovery of new chemical entities with improved pharmacological properties. |

| High-Content Screening (HCS) | Multiparametric analysis of cellular responses to this compound. | Detailed understanding of downstream signaling and cellular mechanisms. |

Computational Approaches in Structure-Activity and Metabolism Predictions

In silico methods are indispensable tools in modern drug discovery and development, offering the potential to predict a compound's properties and interactions, thereby guiding experimental work and reducing reliance on resource-intensive laboratory studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models could be developed to predict the α1-adrenergic receptor affinity of novel analogs. By analyzing a dataset of compounds with known affinities, these models can identify key structural features that govern receptor binding, aiding in the rational design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations:

Molecular docking simulations can predict the preferred binding orientation of this compound within the binding pocket of the α1-adrenergic receptor subtypes (α1A, α1B, and α1D). This provides a structural basis for its antagonist activity and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics simulations can further refine this understanding by simulating the dynamic behavior of the this compound-receptor complex over time. This can provide insights into the conformational changes induced by ligand binding and the stability of the interaction, contributing to a more complete picture of its mechanism of action at the molecular level.

Metabolism Prediction:

Computational tools can also predict the metabolic fate of this compound. Since it is already a metabolite of moxisylyte (B1676771), further metabolism is likely. In silico models can predict which cytochrome P450 (CYP) enzymes are responsible for its subsequent biotransformation and the chemical structures of the resulting metabolites. This information is crucial for understanding its pharmacokinetic profile and identifying potential drug-drug interactions.

| Computational Approach | Application to this compound Research | Predicted Outcomes |

|---|---|---|

| QSAR Modeling | Predicting the α1-adrenergic receptor affinity of this compound analogs. | Identification of structural determinants for potency and selectivity. |

| Molecular Docking | Simulating the binding pose of this compound in α1-adrenergic receptor subtypes. | Elucidation of key binding interactions and structural basis of antagonism. |

| Molecular Dynamics | Simulating the dynamic behavior of the this compound-receptor complex. | Understanding the stability of the interaction and receptor conformational changes. |

| Metabolism Prediction Software | Predicting the enzymatic pathways and metabolites of this compound. | Identification of responsible CYP enzymes and potential metabolic products. |

Integration of Multi-Omics Data in Biochemical Pathway Analysis

A systems-level understanding of the effects of this compound requires the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. This holistic approach can uncover novel biochemical pathways and networks modulated by the compound.

Transcriptomics:

Transcriptomic analysis, typically using RNA sequencing, can reveal changes in gene expression in response to this compound treatment. By examining the transcriptome of relevant cell types (e.g., vascular smooth muscle cells, cardiomyocytes), researchers can identify genes and signaling pathways that are upregulated or downregulated by the compound. This can provide insights into its broader cellular effects beyond direct α1-adrenergic receptor blockade. For example, studies on other alpha-blockers have investigated their impact on inflammatory signaling pathways.

Proteomics:

Proteomics involves the large-scale study of proteins, their structures, and their functions. Using techniques like mass spectrometry, proteomics can identify changes in the abundance, post-translational modifications, and interaction partners of proteins following treatment with this compound. This can help to elucidate the downstream signaling cascades affected by α1-adrenergic receptor antagonism and identify novel protein targets of the compound. A study on the alpha-1 blocker prazosin, for instance, revealed significant changes in the urinary proteome, indicating a broad impact of the sympathetic nervous system on protein expression.

Metabolomics:

Integrated Multi-Omics Analysis:

The true power of these approaches lies in their integration. By combining transcriptomic, proteomic, and metabolomic data, a more complete and interconnected picture of the biological response to this compound can be constructed. For example, an observed change in the expression of a metabolic enzyme at the transcript and protein level can be correlated with changes in the concentrations of its substrates and products at the metabolite level. This integrated analysis can reveal novel drug mechanisms and identify potential biomarkers of drug response. A dual-omics approach combining transcriptomics and proteomics has been used to differentiate the cardiac inflammatory responses to α1 and β-adrenergic receptor activation, showcasing the power of this integrated strategy.

| Omics Approach | Data Generated | Potential Discoveries for this compound |

|---|---|---|

| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Identification of modulated signaling pathways and gene regulatory networks. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Elucidation of downstream signaling events and identification of protein interaction networks. |

| Metabolomics (Mass Spectrometry, NMR) | Alterations in endogenous metabolite levels. | Discovery of effects on cellular metabolism and identification of metabolic biomarkers. |

| Integrated Multi-Omics | A systems-level view of the cellular response. | Comprehensive understanding of biochemical pathways and novel mechanisms of action. |

Q & A

Q. Critical Considerations :

- Include vehicle controls and account for interspecies metabolic differences.

- Predefine exclusion criteria (e.g., hemolyzed samples) to maintain data integrity .

Advanced: How can contradictory reports on this compound’s biological activity be systematically resolved?

Methodological Answer:

- Meta-analysis framework :

- Experimental replication :

Basic: What practices ensure reproducibility in this compound experiments?

Methodological Answer:

- Detailed documentation :

- Reagent standardization :

- Use USP-grade solvents and pre-titrate enzyme batches in enzymatic assays .

- Cross-lab validation : Collaborate with independent labs to verify synthesis and bioactivity protocols .

Advanced: How to develop a robust HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

- Column optimization : Compare C8, C18, and phenyl-hexyl columns for peak symmetry .

- Mobile phase : Test 0.1% formic acid vs. phosphate buffers (pH 2.5–6.5) to minimize matrix interference .

- Validation parameters :

- Linearity (1–1000 ng/mL, R² >0.99), intraday precision (<10% RSD), recovery (85–115%) .

- Example conditions :

- Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

- Gradient: 10–90% acetonitrile in 15 min, 1 mL/min flow .

Basic: What criteria establish this compound’s structural identity and purity?

Methodological Answer:

- Structural confirmation :

- Match NMR/IR spectra to computational predictions (e.g., Gaussian DFT) .

- Elemental analysis (±0.4% for C, H, N) .

- Purity thresholds :

- Single HPLC peak (symmetry factor 0.9–1.2), residual solvents < ICH limits (e.g., <500 ppm acetone) .

Advanced: What computational strategies elucidate this compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., COX-2, EGFR). Validate with MM/GBSA binding energy calculations .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess ligand-protein stability .

- QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Validation : Correlate in silico findings with enzyme inhibition assays (e.g., IC₅₀ shifts upon active-site mutations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.